1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one

Catalog No.
S13395676
CAS No.
919778-73-7
M.F
C18H14N2O4
M. Wt
322.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol...

CAS Number

919778-73-7

Product Name

1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one

IUPAC Name

1-(4-methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethanone

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

InChI

InChI=1S/C18H14N2O4/c1-12-2-4-13(5-3-12)17(21)10-16-11-19-18(24-16)14-6-8-15(9-7-14)20(22)23/h2-9,11H,10H2,1H3

InChI Key

FYGWDROIQYYUST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one, also known by its CAS number 919778-73-7, is a synthetic organic compound characterized by its unique structure that includes an oxazole ring and a nitrophenyl group. Its molecular formula is C18_{18}H14_{14}N2_2O4_4, with a molecular weight of 322.3 g/mol. The compound exhibits notable properties due to the presence of both aromatic and heterocyclic components, which can influence its chemical reactivity and biological activity.

  • Oxidation: The compound can undergo oxidation, particularly at the p-tolyl group, leading to the formation of carboxylic acids or quinones.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
  • Substitution: Electrophilic and nucleophilic substitution reactions are possible on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide can be used.
  • Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride is effective.
  • Substitution: Halogenating agents or nucleophiles like amines can be employed for substitution reactions.

The biological activity of 1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one has been investigated for its potential therapeutic properties. It has shown promise in:

  • Anti-inflammatory Activity: The compound may exhibit anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.
  • Anticancer Properties: Preliminary studies suggest that it could have anticancer activity, potentially acting through mechanisms that involve interaction with specific cellular pathways or targets.

The synthesis of 1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one typically involves several steps:

  • Formation of the Oxazole Ring: This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents like nitric acid.
  • Attachment of the Ethanone Group: This can be accomplished through Friedel-Crafts acylation or other suitable methods.

The compound has several applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and may have potential use in catalytic processes due to its functional groups.
  • Biology: It is being explored as a biological probe for studying various biological systems and could play a role in drug development.
  • Medicine: Investigated for therapeutic applications, particularly in anti-inflammatory and anticancer treatments.
  • Materials Science: Used in developing new materials with specific properties, such as polymers or coatings.

The mechanism of action for 1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one depends on its application. For instance, if utilized as a drug, it may interact with specific enzymes or receptors within biological systems, altering biochemical pathways. The nitrophenyl and oxazole groups are likely crucial in these interactions, influencing the compound's efficacy and specificity.

Similar Compounds

Several compounds share structural similarities with 1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one:

Compound NameKey Features
2-(4-Nitrophenyl)oxazoleLacks the ethanone group but shares nitrophenyl and oxazole structure.
1-(p-Tolyl)ethanoneLacks oxazole and nitrophenyl groups but shares ethanone and p-tolyl structure.
4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-oxazoleContains similar oxazole and nitrophenyl components but differs in substituents.
2-(4-Methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-oneSimilar oxazole structure but varies in substituents on the aromatic rings.

Uniqueness

What sets 1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one apart is its combination of both an oxazole ring and a nitrophenyl group along with the p-tolyl ethanone moiety. This unique structural configuration may contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Exact Mass

322.09535693 g/mol

Monoisotopic Mass

322.09535693 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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